
Ethanethiol, 2-((6-cyclopentylhexyl)amino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-((6-cyclopentylhexyl)amino)-, hydrochloride is a chemical compound with the molecular formula C13H28ClNS. It is a derivative of ethanethiol, where the ethyl group is substituted with a 6-cyclopentylhexylamino group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanethiol, 2-((6-cyclopentylhexyl)amino)-, hydrochloride typically involves the reaction of ethanethiol with 6-cyclopentylhexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through crystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted ethanethiol derivatives.
Scientific Research Applications
Ethanethiol, 2-((6-cyclopentylhexyl)amino)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethanethiol, 2-((6-cyclopentylhexyl)amino)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethanethiol: A simpler thiol compound without the cyclopentylhexylamino group.
Cyclopentylamine: Contains the cyclopentyl group but lacks the thiol functionality.
Hexylamine: Similar aliphatic amine structure but without the cyclopentyl group.
Uniqueness: Ethanethiol, 2-((6-cyclopentylhexyl)amino)-, hydrochloride is unique due to the presence of both the thiol and cyclopentylhexylamino groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
38920-60-4 |
|---|---|
Molecular Formula |
C13H28ClNS |
Molecular Weight |
265.89 g/mol |
IUPAC Name |
2-(6-cyclopentylhexylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H27NS.ClH/c15-12-11-14-10-6-2-1-3-7-13-8-4-5-9-13;/h13-15H,1-12H2;1H |
InChI Key |
HSRPAQJURXYIDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCCCCNCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
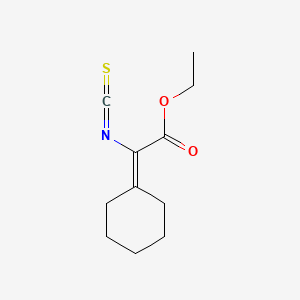




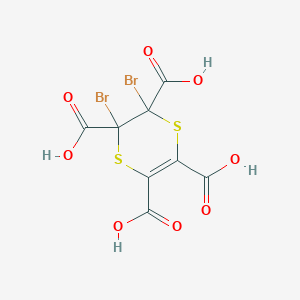

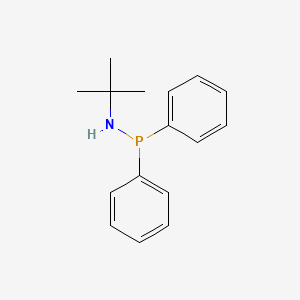
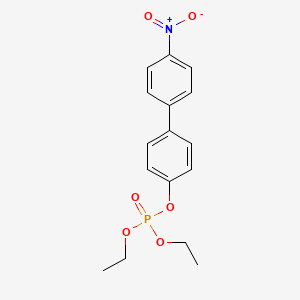
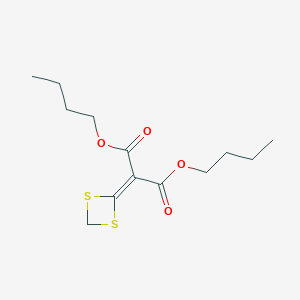

![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
